4-Methyl-4'-nitro-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Derivatives in Contemporary Chemical Science
Biphenyl derivatives are fundamental scaffolds in modern chemical science due to their unique structural and electronic properties. rsc.orgbohrium.comresearchgate.net Their inherent rigidity and tunable three-dimensional structure, arising from restricted rotation around the central carbon-carbon bond, make them invaluable in various fields. rsc.orglibretexts.org
Beyond pharmaceuticals, biphenyl derivatives are crucial in materials science. rsc.orgbohrium.com They serve as foundational components for liquid crystals, which are integral to display technologies. rsc.orgresearchgate.net Furthermore, their electronic properties make them suitable for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. rsc.orgbiosynce.com The biphenyl structure provides a robust and thermally stable core that can be functionalized to achieve desired optical and electronic characteristics. royalsocietypublishing.org In agriculture, certain biphenyl derivatives have been developed as pesticides and fungicides. rsc.orgwikipedia.org
The synthesis of substituted biphenyls is a well-established yet continually evolving area of organic chemistry. rsc.orgbohrium.com Classic methods like the Ullmann reaction are still in use, while modern cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, have become indispensable for their efficiency and functional group tolerance in creating a diverse range of biphenyl structures. rsc.org
| Field | Application | Example Compounds/Concepts | Reference |
|---|---|---|---|
| Medicinal Chemistry | Anti-inflammatory, anticancer, antihypertensive drugs | Fenbufen, Telmisartan | bohrium.comwikipedia.org |
| Materials Science | Liquid crystals, OLEDs, organic semiconductors | Fluorinated biphenyls | rsc.orgresearchgate.net |
| Agriculture | Pesticides, fungicides | Polychlorinated biphenyls (historical), p-hydroxybiphenyl | rsc.orgwikipedia.org |
| Organic Synthesis | Building blocks for complex molecules | Suzuki-Miyaura and Ullmann reactions | rsc.orgwikipedia.org |
Overview of Nitroaromatic Compounds in Academic Research Contexts
Nitroaromatic compounds, characterized by the presence of one or more nitro (NO₂) groups attached to an aromatic ring, are a significant class of chemicals in academic and industrial research. numberanalytics.comnih.gov The nitro group is strongly electron-withdrawing, which profoundly influences the chemical and physical properties of the aromatic system. numberanalytics.comwikipedia.org This electronic effect makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted benzene. wikipedia.org
These compounds serve as crucial intermediates in the synthesis of a wide array of commercially important products, including pharmaceuticals, dyes, and explosives. numberanalytics.comnih.govresearchgate.net The reduction of the nitro group to an amino group (NH₂) is a particularly important transformation, as it provides a route to anilines, which are themselves valuable precursors for many other chemicals. numberanalytics.com
The study of nitroaromatic compounds is also driven by their environmental and toxicological significance. nih.govnih.govresearchgate.net Many nitroaromatics are known to be toxic or mutagenic, which has spurred research into their environmental fate, biodegradation, and potential for bioremediation. nih.govnih.gov Understanding the mechanisms of their toxicity is an active area of research, with studies focusing on how these compounds interact with biological systems. researchgate.netresearchgate.net
In the context of materials science, the strong dipole moment of the nitro group can be exploited to create materials with specific nonlinear optical properties. The electron-accepting nature of the nitro group also plays a role in the design of charge-transfer complexes.
| Area of Research | Key Characteristics/Applications | Reference |
|---|---|---|
| Organic Synthesis | Intermediates for amines, dyes, pharmaceuticals, explosives. | numberanalytics.comnih.gov |
| Environmental Science | Studied for toxicity, mutagenicity, and biodegradation. | nih.govnih.govresearchgate.net |
| Materials Science | Used in nonlinear optics and charge-transfer complexes. | researchgate.net |
| Chemical Reactivity | Electron-withdrawing nature facilitates nucleophilic aromatic substitution. | wikipedia.org |
Research Gaps and Future Directions for Biphenyl Systems, with a focus on 4-Methyl-4'-nitro-1,1'-biphenyl
While extensive research exists on biphenyls and nitroaromatics, specific asymmetrically substituted derivatives like this compound present unique opportunities for further investigation. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group across the biphenyl scaffold creates a "push-pull" electronic system, which can lead to interesting photophysical properties and enhanced molecular polarity.
Current research on this compound has touched upon its synthesis and basic molecular geometry. Computational studies have indicated a twisted conformation, which is typical for substituted biphenyls, with a significant torsional angle between the two phenyl rings. This non-planar structure is a consequence of steric hindrance and electronic effects. libretexts.org
However, several research gaps remain, representing promising future directions:
In-depth Photophysical Characterization: A thorough investigation of the fluorescence and phosphorescence properties of this compound, stemming from its push-pull nature, is warranted. This could reveal its potential for applications as a molecular probe or in optoelectronic devices.
Solid-State Properties and Polymorphism: While its crystal structure has been mentioned, a comprehensive study of its solid-state packing, potential for polymorphism, and the influence of these on its physical properties is lacking. Different crystalline forms can have vastly different properties, which is crucial for applications in materials science.
Advanced Materials Applications: The unique electronic and structural characteristics of this compound make it a candidate for incorporation into more complex functional materials. For example, it could serve as a building block for nonlinear optical materials, liquid crystals with specific dielectric properties, or as a precursor for novel charge-transporting materials.
Derivatization and Structure-Activity Relationship Studies: this compound is an ideal starting point for the synthesis of a library of related compounds. For instance, the reduction of the nitro group to an amine would yield 4-amino-4'-methyl-1,1'-biphenyl, a valuable precursor for new dyes, polymers, or pharmacologically active molecules. Systematic modifications of the structure and subsequent evaluation of their properties would establish clear structure-activity and structure-property relationships.
Rotational Barrier and Conformational Dynamics: While a twisted conformation is known, detailed experimental and computational studies on the energy barrier to rotation around the central C-C bond would provide fundamental insights into its conformational dynamics. libretexts.orgresearchgate.net This is particularly relevant for understanding how the molecule might behave in different environments or when incorporated into larger systems.
In essence, this compound serves as a model system for exploring the nuanced effects of asymmetric substitution on the properties of biphenyls. Closing the existing research gaps will not only deepen our fundamental understanding of these systems but also unlock their potential for a range of practical applications.
| Property | Finding/Information | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₂ | nih.gov |
| Molecular Weight | 213.23 g/mol | |
| CAS Number | 2143-88-6 | aobchem.com |
| Molecular Geometry | Adopts a non-planar, twisted conformation. | |
| Key Structural Features | Asymmetric substitution with an electron-donating methyl group and an electron-withdrawing nitro group. | |
| Known Reactions | The nitro group can be reduced to an amino group. The biphenyl core can undergo electrophilic substitution. |
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIDWOFGGNDTPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431057 | |
| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2143-88-6 | |
| Record name | 4-Methyl-4′-nitro-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2143-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 4 Methyl 4 Nitro 1,1 Biphenyl and Analogous Biphenyls
Established Synthetic Routes to Substituted Biphenyl (B1667301) Scaffolds
The creation of the C-C bond linking the two aryl rings in biphenyl derivatives has been a long-standing challenge in organic synthesis. While classical methods like the Ullmann reaction exist, they often require harsh conditions and offer limited scope. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the field, providing milder, more efficient, and highly versatile pathways to biaryl compounds. numberanalytics.com Among these, palladium-catalyzed methods have emerged as the most robust and widely adopted. libretexts.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium's ability to cycle between different oxidation states (primarily Pd(0) and Pd(II)) is central to its catalytic prowess in forming C-C bonds. libretexts.org The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov
The Suzuki-Miyaura coupling is arguably the most utilized method for biaryl synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids and their derivatives. numberanalytics.comgre.ac.ukorganic-chemistry.org The reaction typically involves the coupling of an aryl halide or triflate with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov
For the synthesis of 4-Methyl-4'-nitro-1,1'-biphenyl, a plausible Suzuki-Miyaura approach would involve the reaction of 4-bromotoluene (B49008) with 4-nitrophenylboronic acid or, conversely, 1-bromo-4-nitrobenzene (B128438) with 4-tolylboronic acid. The choice of reactants can be influenced by the availability and reactivity of the starting materials. The reaction is typically carried out in a solvent mixture, such as ethanol (B145695) and water, with a base like potassium carbonate. rsc.orggoogle.com The use of specialized phosphine (B1218219) ligands can enhance the reactivity of the palladium catalyst, enabling the coupling of even challenging substrates at room temperature and with low catalyst loadings. nih.gov
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Product | Yield |
|---|---|---|---|---|---|---|
| Iodobenzene | 4-Tolylboronic acid | Pd@PANI | K₂CO₃ | EtOH/H₂O | 4-Methyl-1,1'-biphenyl | - |
| 4-Bromobenzoic acid | Phenylboronic acid | C₆₀-TEGs/PdCl₂ | K₂CO₃ | Water | Biphenyl-4-carboxylic acid | >90% researchgate.net |
| 4-Bromoanisole | Phenylboronic acid | Pd(II)/MN100 | NaOH, K₂CO₃, or Na₂CO₃ | Ethanol/Water | 4-Methoxybiphenyl | High google.com |
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner, reacting with aryl halides or triflates in the presence of a palladium catalyst. organic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org
The catalytic cycle of the Stille reaction mirrors that of other palladium-catalyzed cross-couplings. researchgate.net The transmetalation step is often the rate-determining step and is believed to proceed through an associative mechanism where the organostannane coordinates to the palladium center. wikipedia.org For the synthesis of this compound, one could envision coupling 4-bromotoluene with a 4-nitrophenylstannane derivative. The reaction conditions are generally mild, and the stereochemistry of vinylstannanes is typically retained in the product. wikipedia.org
First reported in 1977, the Negishi coupling was a groundbreaking method for the synthesis of unsymmetrical biaryls in good yields. organic-chemistry.org This reaction involves the palladium- or nickel-catalyzed coupling of organozinc reagents with various organic halides. organic-chemistry.orgcore.ac.uk Organozinc compounds exhibit high reactivity and functional group tolerance, though they require careful handling due to their air-sensitive nature. numberanalytics.comcore.ac.uk
The synthesis of functionalized biaryls, including those with phloroglucinol (B13840) subunits, has been successfully achieved using Negishi cross-couplings with yields ranging from 55-85%. flinders.edu.au The development of highly active catalysts has expanded the scope of the Negishi reaction to include aryl chlorides, which are often less expensive than the corresponding bromides and iodides. organic-chemistry.org Recent advancements have also enabled one-pot Negishi couplings where the organozinc reagent is generated in situ. organic-chemistry.org
The Kumada coupling, reported independently by Kumada and Corriu in 1972, is a cross-coupling reaction between a Grignard reagent (organomagnesium) and an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org While nickel catalysts are often preferred due to the high reactivity of Grignard reagents, palladium catalysts can also be effective. rsc.org The Kumada coupling is particularly useful for the large-scale synthesis of certain compounds, including the drug aliskiren. wikipedia.org
The Hiyama coupling employs organosilanes as the organometallic partner. organic-chemistry.org A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) salt or a base, to facilitate the transmetalation step by forming a hypervalent silicon species. organic-chemistry.org Organosilanes are attractive reagents due to their low toxicity and stability. organic-chemistry.org The scope of the Hiyama coupling has been significantly expanded through the development of more reactive organosilanes and optimized reaction conditions, making it a viable alternative to other cross-coupling methods. organic-chemistry.org
Decarboxylative cross-coupling reactions offer an alternative synthetic strategy where a carboxylic acid is used in place of an organometallic reagent. wikipedia.org In the context of biaryl synthesis, this typically involves the reaction of an aromatic carboxylic acid with an aryl halide. wikipedia.org Bimetallic systems, often employing both copper and palladium, have proven effective for this transformation. wikipedia.org
A notable example is the synthesis of 4-methyl-2'-nitrobiphenyl via the Cu/Pd-catalyzed decarboxylative cross-coupling of potassium 2-nitrobenzoate (B253500) with 4-bromotoluene. orgsyn.org In this type of reaction, the catalytic cycle is thought to involve the decarboxylation of a copper carboxylate intermediate to form an aryl copper species, which then undergoes transmetalation with a palladium(II) complex. wikipedia.org This method avoids the pre-formation of organometallic reagents and utilizes readily available carboxylic acids. wikipedia.org
| Reaction | Organometallic Reagent | Electrophile | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Ar-X (X=I, Br, Cl, OTf) | Mild conditions, high functional group tolerance, stable reagents numberanalytics.comnih.gov | - |
| Stille | Organotin | Ar-X (X=I, Br, Cl, OTf) | Stable reagents wikipedia.org | Toxicity of tin compounds organic-chemistry.org |
| Negishi | Organozinc | Ar-X (X=I, Br, Cl) | High reactivity, good functional group tolerance organic-chemistry.orgcore.ac.uk | Air-sensitive reagents numberanalytics.com |
| Kumada | Organomagnesium (Grignard) | Ar-X (X=I, Br, Cl) | Uses readily available Grignard reagents organic-chemistry.org | Limited functional group tolerance due to high reactivity of Grignard reagents organic-chemistry.org |
| Hiyama | Organosilicon | Ar-X (X=I, Br, Cl, OTf) | Low toxicity, stable reagents organic-chemistry.org | Requires an activating agent organic-chemistry.org |
| Decarboxylative | Carboxylic Acid | Ar-X (X=Br, Cl, OTf) | Avoids pre-formed organometallics, uses readily available starting materials wikipedia.org | Can require higher temperatures orgsyn.org |
Classical Homocoupling and Coupling Reactions
The formation of the biaryl linkage is a critical step in the synthesis of biphenyl compounds. Several classical methods have been established for this purpose.
Ullmann Reaction for Biaryl Formation
The Ullmann reaction is a well-established method for synthesizing symmetrical biaryls through the copper-catalyzed coupling of aryl halides. organic-chemistry.orgiitk.ac.in This reaction is typically carried out at elevated temperatures, often around 200°C, using an excess of copper. organic-chemistry.org The reactivity of the aryl halide is a key factor, with aryl iodides being the most reactive, followed by bromides and then chlorides. vedantu.com
The mechanism, while not fully elucidated, is thought to involve the formation of an organocopper intermediate. organic-chemistry.orgjk-sci.com One proposed pathway involves the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the new carbon-carbon bond. organic-chemistry.org Another possibility is a radical mechanism where a single electron transfer from copper to the aryl halide generates an aryl radical. vedantu.comjk-sci.com Two of these radicals can then combine to form the biaryl product. vedantu.com
While the classic Ullmann reaction is effective for creating symmetrical biphenyls, modifications have been developed to allow for the synthesis of asymmetrical biaryls. This can be achieved by using a copper(I) salt for the oxidative coupling of an aryllithium compound at lower temperatures, followed by the addition of a different aryl halide. organic-chemistry.org
Wurtz–Fittig Reaction in Biphenyl Synthesis
The Wurtz-Fittig reaction provides a method for the synthesis of substituted aromatic compounds by coupling an aryl halide with an alkyl halide in the presence of sodium metal and dry ether. unacademy.comwikipedia.orgvedantu.com This reaction is a modification of the Wurtz reaction, which couples two alkyl halides. unacademy.com
The reaction is particularly useful for producing asymmetrical products, especially when the halide reactants have different chemical reactivities. wikipedia.org To favor the desired cross-coupling, the alkyl halide is often chosen to be more reactive than the aryl halide. wikipedia.org This increases the likelihood that the alkyl halide will form the organosodium intermediate first, which then acts as a nucleophile towards the aryl halide. unacademy.comwikipedia.org
The mechanism of the Wurtz-Fittig reaction is not definitively established but is believed to proceed through either a radical or an organoalkali pathway. vedantu.com In the radical mechanism, sodium donates an electron to each halide, forming radicals that then couple. vedantu.com The organoalkali mechanism involves the formation of an organosodium compound. wikipedia.org Side reactions, such as the formation of biphenyl (from two aryl halides) and ethane (B1197151) (from two alkyl halides), can also occur. unacademy.com
Bennett–Turner Reaction
The Bennett–Turner reaction, reported in 1914, involves the homocoupling of phenylmagnesium bromide in the presence of a metal salt like chromium(III) chloride (CrCl₃) or copper(II) chloride (CuCl₂) to form biphenyl. rsc.org This reaction was initially discovered incidentally during an attempt to synthesize an organochromium compound. rsc.org
Grignard Reactions for 4-Methyl-Biphenyl Derivatives
Grignard reagents, which are organomagnesium halides (RMgX), are powerful nucleophiles used to form new carbon-carbon bonds. masterorganicchemistry.comacs.org They can be employed in the synthesis of 4-methyl-biphenyl derivatives. For instance, p-tolyl magnesium chloride, a Grignard reagent, can be reacted with an appropriate aryl halide in a coupling reaction to form the biphenyl scaffold. google.com
The synthesis of Grignard reagents is typically carried out in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). d-nb.info The reaction involves the reaction of magnesium metal with an alkyl or aryl halide. google.com Activators such as diisobutylaluminum hydride can be used to initiate the reaction. d-nb.info
In the context of synthesizing biphenyl derivatives, a Grignard reagent like p-tolyl magnesium chloride can be added to a solution containing another aryl halide and a catalyst. google.com The Grignard reagent adds its aryl group to the other aromatic ring, forming the biphenyl structure. google.com
Specific Functionalization Strategies for the Biphenyl Moiety
Once the biphenyl core is formed, specific functional groups can be introduced to create derivatives like this compound.
Nitration Processes in Biphenyl Systems
The direct nitration of 4-methylbiphenyl (B165694) is a common and straightforward method for synthesizing this compound. This electrophilic aromatic substitution reaction is typically performed using a nitrating mixture of concentrated sulfuric acid and nitric acid.
Controlling the reaction temperature is crucial for achieving selective nitration at the desired para position relative to the methyl group. The reaction is generally maintained at low to moderate temperatures. The electron-donating methyl group directs the incoming nitro group primarily to the para position on the other ring.
The presence of an electron-withdrawing group like the nitro group generally increases the torsional angle between the two aromatic rings of the biphenyl system. Conversely, an electron-donating group like the methyl group tends to decrease this angle.
| Reaction | Reactants | Reagents/Catalysts | Key Conditions | Product(s) |
| Ullmann Reaction | Aryl halides | Copper (Cu) | High temperatures (e.g., 200°C) | Symmetrical biaryls |
| Wurtz-Fittig Reaction | Aryl halide, Alkyl halide | Sodium (Na), Dry ether | --- | Substituted aromatic compounds |
| Bennett-Turner Reaction | Phenylmagnesium bromide | CrCl₃ or CuCl₂ | Diethyl ether | Biphenyl |
| Grignard Reaction | p-Chlorotoluene, Magnesium | Initiator, Tetrahydrofuran | 60-75°C | p-Tolyl magnesium chloride |
| Nitration | 4-Methylbiphenyl | Concentrated H₂SO₄, HNO₃ | Low to moderate temperature | This compound |
Formylation Reactions on Nitrobiphenyl Intermediates
Formylation, the introduction of a formyl group (-CHO), onto nitrobiphenyl intermediates is a key transformation for the synthesis of various derivatives. The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.orgchemistrysteps.comyoutube.comambeed.com This reaction typically employs a Vilsmeier reagent, which is a chloromethyliminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). chemistrysteps.comyoutube.com
The success of the Vilsmeier-Haack reaction is highly dependent on the electronic nature of the aromatic substrate. The Vilsmeier reagent is a relatively weak electrophile and thus reacts most efficiently with aromatic rings that are activated by electron-donating groups. wikipedia.orgyoutube.com In the case of this compound, the two phenyl rings have opposing electronic characteristics. The ring bearing the methyl group is activated, while the ring with the nitro group is strongly deactivated towards electrophilic attack.
Consequently, any formylation reaction on this compound would be expected to occur on the methyl-substituted ring. The phenyl group itself is an ortho, para-directing activator. pearson.com Combined with the ortho, para-directing influence of the methyl group, substitution would be directed to the positions ortho to the methyl group (positions 3 and 5). However, steric hindrance from the adjacent phenyl ring might influence the regioselectivity.
While direct formylation of this compound is not extensively documented, related transformations provide insight. For instance, the formylation of other electron-rich biphenyls and aromatic compounds is well-established. google.com In a broader context, formylation of aromatic compounds can also be achieved through other methods, although the Vilsmeier-Haack reaction remains a common choice for activated systems.
Reduction of Nitro Groups to Amino Derivatives
The reduction of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-amino-4'-methyl-1,1'-biphenyl, a valuable intermediate for further functionalization. A variety of methods are available for the reduction of aromatic nitro compounds, with the choice of reagent often dictated by the presence of other functional groups and the desired selectivity. organic-chemistry.orgacs.orgcommonorganicchemistry.com
Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.com This typically involves the use of hydrogen gas in the presence of a metal catalyst.
| Catalyst | Substrate Scope | Notes |
| Palladium on Carbon (Pd/C) | Reduces both aromatic and aliphatic nitro groups. | Can also reduce other functional groups. commonorganicchemistry.com |
| Raney Nickel | Effective for nitro group reduction. | Often used when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com |
| Platinum(IV) Oxide (PtO₂) | General catalyst for hydrogenation. |
Another common approach involves the use of metals in acidic media. These reactions are often chemoselective, allowing for the reduction of the nitro group in the presence of other reducible functionalities. organic-chemistry.orgcommonorganicchemistry.com
| Reagent System | Conditions | Selectivity |
| Iron (Fe) in acidic media | Mild conditions, often with acetic acid. | Tolerates many functional groups. organic-chemistry.orgcommonorganicchemistry.com |
| Zinc (Zn) in acidic media | Mild conditions, often with acetic acid. | Tolerates many functional groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Mild conditions. | Can be used in the presence of other reducible groups. commonorganicchemistry.com |
Other reducing agents have also been employed for the reduction of aromatic nitro compounds. Sodium sulfide (B99878) (Na₂S) can be useful when acidic or hydrogenation conditions are not suitable and can sometimes selectively reduce one nitro group in the presence of another. commonorganicchemistry.com More modern methods include the use of an iron/calcium chloride system for catalytic transfer hydrogenation, which shows excellent functional group tolerance. organic-chemistry.org The reaction pathway for the reduction of nitroarenes can proceed through intermediates such as nitrosoarenes and hydroxylamines. acs.orgrsc.org
Electrophilic Substitution Reactions on Biphenyls
The biphenyl scaffold can undergo electrophilic aromatic substitution, with the reactivity and regioselectivity governed by the substituents present on the rings. pearson.comyoutube.com The phenyl group itself is considered an activating, ortho, para-directing substituent. pearson.com This means that in unsubstituted biphenyl, electrophilic attack is favored at the ortho and para positions due to resonance stabilization of the intermediate sigma complex.
In the case of substituted biphenyls like this compound, the directing effects of both the methyl and nitro groups, as well as the other phenyl ring, must be considered. The methyl group is an activating, ortho, para-director, while the nitro group is a strong deactivating, meta-director. libretexts.org
One of the most direct methods for the synthesis of this compound is the electrophilic nitration of 4-methylbiphenyl. In this reaction, the incoming electrophile (the nitronium ion, NO₂⁺) is directed by the existing methyl group and the phenyl substituent. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, with careful temperature control to favor monosubstitution at the desired para position of the unsubstituted ring.
Modern Synthetic Techniques and Catalysis Challenges
Mechanochemical Approaches (e.g., Ball-milling)
Mechanochemistry, particularly ball-milling, has emerged as a sustainable and efficient alternative to traditional solvent-based synthesis. mdpi.comrsc.org These techniques involve the use of mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding). This approach can lead to higher yields, shorter reaction times, and reduced waste generation.
In the context of biphenyl synthesis, mechanochemical methods have been successfully employed. For example, the solid-state synthesis of various N-heterocyclic compounds has been achieved through ball-milling. mdpi.com More relevant to the biphenyl core, a solvent-free mechanochemical ball-milling method has been used for the synthesis of biphenyl-4-carbonyl-benzoic acid via the reaction of biphenyl with phthalic anhydride (B1165640) in the presence of aluminum chloride. While the direct synthesis of this compound via ball-milling has not been explicitly detailed, the existing literature suggests its feasibility. For instance, Suzuki-Miyaura cross-coupling reactions, a cornerstone of biphenyl synthesis, can be performed under mechanochemical conditions. This would involve milling an appropriate aryl halide and arylboronic acid with a palladium catalyst and a base. The application of ball-milling to the synthesis of functionalized biphenyls demonstrates the potential for developing greener synthetic routes to compounds like this compound.
Role of Ligand Engineering in Catalytic Reactions for Substituted Biphenyls
The synthesis of substituted biphenyls, including this compound, often relies on palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comnih.gov The efficiency and scope of these reactions are critically dependent on the nature of the phosphine ligands coordinated to the palladium center. Ligand engineering plays a pivotal role in overcoming challenges such as the coupling of sterically hindered substrates or unreactive aryl chlorides. sigmaaldrich.comnih.govrsc.orgresearchgate.net
Bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have been instrumental in advancing the field. sigmaaldrich.comyoutube.com These ligands promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to higher catalytic activity and allowing reactions to proceed under milder conditions. mdpi.com
| Ligand Type | Key Features | Application in Biphenyl Synthesis |
| Dialkylbiaryl Phosphines (e.g., Buchwald Ligands) | Bulky and electron-rich. | Enable coupling of sterically hindered aryl halides and arylboronic acids, as well as unactivated aryl chlorides. sigmaaldrich.comnih.gov |
| Indenyl-derived Phosphines | Air-stable. | Highly efficient for Suzuki-Miyaura coupling of sterically hindered aryl halides. rsc.org |
| Imidazopyridine Monophosphine Ligands | Used for the synthesis of sterically-hindered biaryls. researchgate.net | |
| Biphenyl Sulfonic Acid Ligands | Water-soluble. | Facilitate C-N cross-coupling of aryl halides. nih.gov |
The rational design of phosphine ligands allows for the fine-tuning of the catalyst's steric and electronic properties. youtube.com For the synthesis of a molecule like this compound via a Suzuki coupling, a catalyst system with a well-designed ligand would be essential to efficiently couple, for example, 4-bromotoluene with 4-nitrophenylboronic acid, or vice-versa. The ligand's structure influences the coordination environment of the palladium atom, which in turn affects the rate and selectivity of the reaction. mdpi.com The continuous development of new and improved ligands is crucial for expanding the scope and applicability of cross-coupling reactions in the synthesis of complex biphenyl derivatives.
Advanced Spectroscopic Characterization and Structural Elucidation of Substituted Biphenyls
Vibrational Spectroscopy Applications
Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Structure Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.
In substituted biphenyls, the FT-IR spectra reveal characteristic bands for the aromatic rings and the substituents. For 4-Methyl-4'-nitro-1,1'-biphenyl, key vibrational modes include the stretching and bending of the C-H bonds in the phenyl rings and the methyl group, the C-C stretching within the rings, and the vibrations associated with the C-N and N=O bonds of the nitro group.
The nitro group, being a strong electron-withdrawing group, significantly influences the vibrational spectrum. The asymmetric and symmetric stretching vibrations of the NO2 group are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net For instance, in nitrobenzene (B124822) derivatives, the asymmetric NO2 stretching vibration is found around 1535 ± 30 cm⁻¹, while the symmetric stretch appears near 1345 ± 30 cm⁻¹. esisresearch.org The C-N stretching vibration is generally weaker and appears in the 1330–1260 cm⁻¹ region. esisresearch.org
The methyl group, an electron-donating group, also presents characteristic vibrations. The C-H asymmetric stretching of a methyl group is typically observed around 2969 cm⁻¹. researchgate.net
The non-planar, or twisted, conformation of the biphenyl (B1667301) system in this compound is confirmed by vibrational analysis, which shows frequency shifts consistent with this geometry.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 researchgate.net |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 researchgate.net |
| Nitro (NO₂) | Deformation | 821 - 841 researchgate.net |
| Nitro (NO₂) | Wagging | 756 - 775 researchgate.net |
| C-N | Stretch | 1260 - 1330 esisresearch.org |
| Methyl (CH₃) | Asymmetric Stretch | ~2969 researchgate.net |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
Note: The exact wavenumbers can vary depending on the molecular environment and the specific interactions within the molecule.
Fourier-Transform Raman (FT-Raman) Spectroscopy and Vibrational Modes
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in FT-IR spectra.
For substituted biphenyls, FT-Raman spectroscopy provides valuable information about the carbon skeleton and the inter-ring C-C bond. A key vibrational mode in biphenyl systems is the inter-ring C1–C1′ stretching mode, which is observed around 1285 cm⁻¹ in para-substituted biphenyls. acs.orgnih.gov This mode is sensitive to the electronic nature of the substituents.
In a study of various para-substituted biphenyls, it was found that the frequency of this inter-ring stretching mode shifts upon the formation of radical anions, and this shift correlates with the electron affinity of the substituent. acs.orgnih.gov This highlights the sensitivity of Raman spectroscopy to changes in the electronic structure and bonding within the molecule.
The combination of FT-IR and FT-Raman data allows for a more complete assignment of the vibrational modes of this compound, providing a comprehensive picture of its molecular structure and bonding.
Electronic Spectroscopy and Excited State Dynamics
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and ultrafast transient absorption spectroscopy, are employed to investigate the electronic transitions and the subsequent relaxation dynamics of excited states in this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions from the ground state to various excited states upon absorption of UV or visible light. libretexts.org The resulting spectrum is characterized by absorption bands, with the wavelength of maximum absorbance (λmax) providing information about the energy gap between the electronic states.
For organic molecules with conjugated π systems, such as this compound, the most common electronic transitions are π → π* and n → π*. libretexts.org The biphenyl moiety itself is a chromophore, and the presence of the methyl and nitro substituents modifies its electronic absorption properties. tanta.edu.eg The electron-donating methyl group and the electron-withdrawing nitro group create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character often results in a red-shift (shift to longer wavelengths) of the absorption maximum compared to unsubstituted biphenyl.
In conjugated systems, as the extent of conjugation increases, the energy gap for the π → π* transition decreases, leading to absorption at longer wavelengths. libretexts.org The absorption spectrum of this compound is expected to show strong absorption in the UV region due to the π → π* transitions of the biphenyl system. The n → π* transition, involving the non-bonding electrons of the nitro group, is also possible and typically appears as a weaker band at a longer wavelength. libretexts.org For example, studies on similar nitro-substituted aromatic compounds have shown distinct absorption bands corresponding to these transitions. tandfonline.com
Ultrafast Transient Absorption Spectroscopy for Excited-State Dynamics
Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on femtosecond to picosecond timescales. rsc.org In this method, a pump pulse excites the molecule to a higher electronic state, and a subsequent probe pulse monitors the changes in absorption as the molecule relaxes back to the ground state.
For this compound, this technique can provide insights into several dynamic processes, including:
Internal Conversion: The rapid, non-radiative decay from higher excited states to the lowest excited singlet state (S1).
Vibrational Relaxation: The dissipation of excess vibrational energy within the S1 state.
Intersystem Crossing: The non-radiative transition from the singlet excited state to a triplet excited state.
Intramolecular Charge Transfer (ICT) State Dynamics: The formation and decay of the ICT state.
Torsional Relaxation: The dynamics of the twisting motion around the inter-ring C-C bond in the excited state.
Studies on other substituted biphenyls have shown that torsional motion plays a significant role in the excited-state relaxation, with the decay times often depending on the viscosity of the solvent. nih.gov The excited state of biphenyls often has a more planar geometry compared to the twisted ground state, and the relaxation dynamics can reflect the structural changes occurring upon excitation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the methyl protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the methyl and nitro groups. The protons on the phenyl ring bearing the electron-donating methyl group will be more shielded and appear at a higher field (lower ppm) compared to those on the ring with the electron-withdrawing nitro group. The coupling patterns (e.g., doublets and triplets) will provide information about the substitution pattern on each ring. The methyl protons will appear as a singlet, typically in the range of 2.4-2.5 ppm. rsc.org
The ¹³C NMR spectrum provides information about the carbon framework. The chemical shifts of the carbon atoms are also sensitive to the electronic environment. The carbons attached to the nitro group will be deshielded and appear at a lower field (higher ppm). The quaternary carbons (those bonded to other carbons but not to hydrogen) will have distinct chemical shifts, including the carbons of the inter-ring bond. utah.edu For example, in 4-nitro-1,1'-biphenyl, the carbon atoms of the nitro-substituted ring appear at different chemical shifts compared to the unsubstituted ring. rsc.org
Dynamic NMR spectroscopy can be used to study the rotational barrier around the inter-ring C-C bond in substituted biphenyls. researchgate.net By analyzing the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for this rotation.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Based on data for similar compounds)
| Nucleus | Position | Predicted Chemical Shift (ppm) |
| ¹H | Methyl (CH₃) | ~2.5 rsc.org |
| ¹H | Aromatic (protons on methyl-substituted ring) | 7.2 - 7.6 |
| ¹H | Aromatic (protons on nitro-substituted ring) | 7.7 - 8.3 rsc.org |
| ¹³C | Methyl (CH₃) | ~21 rsc.org |
| ¹³C | Aromatic (carbons on methyl-substituted ring) | 126 - 142 rsc.org |
| ¹³C | Aromatic (carbons on nitro-substituted ring) | 124 - 148 rsc.org |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is characteristic of a 4,4'-disubstituted biphenyl system, displaying signals corresponding to two distinct aromatic spin systems and a methyl group. The electron-donating methyl group (-CH₃) and the strongly electron-withdrawing nitro group (-NO₂) exert opposing effects on the chemical shifts of the protons on their respective phenyl rings.
Methyl-substituted Ring: The methyl group increases electron density on its attached phenyl ring, causing the associated protons to be shielded and resonate at a relatively higher field (lower ppm). The protons ortho to the methyl group (H-3, H-5) and meta to the methyl group (H-2, H-6) are chemically equivalent due to symmetry, typically resulting in two distinct doublet signals.
Nitro-substituted Ring: Conversely, the nitro group significantly decreases electron density on its phenyl ring. This deshielding effect causes the protons on this ring to resonate at a lower field (higher ppm). The protons ortho to the nitro group (H-3', H-5') and meta to the nitro group (H-2', H-6') appear as two separate doublets.
Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group appears in the aliphatic region of the spectrum, typically around 2.4 ppm. rsc.org
The expected chemical shifts can be estimated by considering the spectra of related monosubstituted compounds like 4-methylbiphenyl (B165694) and 4-nitrobiphenyl. rsc.orgrsc.orgchemicalbook.com The protons on the nitro-substituted ring (H-2', H-6' and H-3', H-5') are expected to be significantly downfield compared to those on the methyl-substituted ring. youtube.com For example, in 4-nitrobiphenyl, the protons ortho to the nitro group appear at approximately 8.29 ppm, while those on the unsubstituted ring are found between 7.42-7.73 ppm. rsc.org
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-2, H-6 | ~7.5-7.6 | Doublet | Protons meta to the -CH₃ group. |
| H-3, H-5 | ~7.2-7.3 | Doublet | Protons ortho to the -CH₃ group. |
| H-2', H-6' | ~7.7-7.8 | Doublet | Protons meta to the -NO₂ group. |
| H-3', H-5' | ~8.2-8.3 | Doublet | Protons ortho to the -NO₂ group, significantly deshielded. |
| -CH₃ | ~2.4 | Singlet | Methyl group protons. |
Table 1: Predicted ¹H NMR Chemical Shifts for this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides further structural confirmation, showing distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the electronic effects of the substituents.
Methyl-substituted Ring: The electron-donating methyl group causes an upfield shift (lower ppm) for the ortho and para carbons relative to unsubstituted biphenyl, while the ipso-carbon (C-4) experiences a downfield shift. The methyl carbon itself gives a signal around 21 ppm. rsc.org
Nitro-substituted Ring: The electron-withdrawing nitro group causes a significant downfield shift (higher ppm) for the ipso-carbon (C-4') and deshields the other carbons on the ring to a lesser extent compared to the unsubstituted ring. rsc.org The signal for the carbon atom attached to the nitro group (C-4') is typically found at a very low field, around 147 ppm. rsc.org
The combination of these effects results in a well-resolved spectrum that allows for the complete assignment of all carbon atoms in the structure.
| Carbons | Predicted Chemical Shift (ppm) | Notes |
| C-1 | ~138 | Quaternary carbon, attachment to the other ring. |
| C-2, C-6 | ~127 | Meta to the -CH₃ group. |
| C-3, C-5 | ~130 | Ortho to the -CH₃ group. |
| C-4 | ~137-138 | Ipso-carbon attached to the -CH₃ group. |
| C-1' | ~147 | Quaternary carbon, attachment to the other ring. |
| C-2', C-6' | ~128-129 | Meta to the -NO₂ group. |
| C-3', C-5' | ~124 | Ortho to the -NO₂ group. |
| C-4' | ~147-148 | Ipso-carbon attached to the -NO₂ group. |
| -CH₃ | ~21 | Methyl group carbon. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound, based on data from related compounds. rsc.org
Specialized NMR Techniques (e.g., ⁷⁷Se NMR for related systems)
While ¹H and ¹³C NMR are primary tools, specialized 2D NMR techniques are indispensable for unambiguous signal assignment in complex molecules like substituted biphenyls. ipb.ptresearchgate.net
COSY (Correlation Spectroscopy): Establishes correlations between coupled protons, helping to trace the connectivity within each aromatic ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates proton signals with their directly attached carbon atoms, providing a clear map of C-H bonds. ipb.pt
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and linking the two phenyl rings and their substituents. ipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons. For biphenyl systems, NOESY can provide evidence of the twisted conformation by showing cross-peaks between protons on the different rings that are in close proximity. researchgate.net
Furthermore, NMR spectroscopy can be adapted to study other nuclei. For instance, in related organoselenium chemistry, ⁷⁷Se NMR has been used to identify selenium-containing intermediates, demonstrating the versatility of NMR methods in mechanistic studies. rsc.org
X-ray Diffraction Studies for Substituted Biphenyls
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional molecular structure and crystal packing of compounds in the solid state. mdpi.comresearchgate.net Studies on this compound and similar molecules provide fundamental insights into their conformation and the non-covalent interactions governing their supramolecular assembly. eurjchem.com
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure
X-ray diffraction studies confirm that this compound adopts a non-planar, twisted conformation in the crystalline state. This is a general feature of ortho-unsubstituted biphenyls, arising from a balance between steric repulsion of the ortho-protons and the stabilizing effect of π-conjugation across the central C-C bond. The presence of substituents at the 4 and 4' positions influences the degree of this twist. For instance, the related compound 4-(tert-butyl)-4'-nitro-1,1'-biphenyl has been shown to crystallize in the monoclinic P2₁/n space group. eurjchem.com
The most critical conformational parameter in a biphenyl system is the dihedral (or torsional) angle between the planes of the two aromatic rings. ic.ac.uk This angle represents the energetic minimum achieved by balancing two opposing forces: steric hindrance between the ortho-protons of the two rings, which favors a perpendicular (90°) arrangement, and π-electron delocalization across the inter-ring bond, which favors a planar (0°) conformation.
For this compound, the dihedral angle is reported to be in the range of 38-55°. The specific value is influenced by the electronic nature of the substituents. Electron-withdrawing groups like nitro tend to increase the torsional angle, while electron-donating groups like methyl can have the opposite effect. The observed angle reflects the compromise between these competing influences.
| Compound | Dihedral Angle (°) | Notes |
| This compound | ~38-55 | Asymmetric substitution leads to an intermediate twist. |
| Unsubstituted Biphenyl | ~45 | The baseline twist for the biphenyl core. |
| 4,4'-Dimethylbiphenyl (B165725) | ~38 | Electron-donating groups may slightly decrease the twist. |
| 4,4'-Dinitrobiphenyl | 55.34 | Two electron-withdrawing groups increase the twist. |
| (E)-1-(4′-methyl-[1,1′-biphenyl]-4-yl)-... | 38.02 | Dihedral angle of the biphenyl moiety in a larger related molecule. researchgate.netresearchgate.net |
Table 3: Comparison of Dihedral Angles in this compound and Related Compounds.
The arrangement of molecules in a crystal lattice is directed by a variety of non-covalent intermolecular forces. ias.ac.in In this compound and its analogs, the crystal packing is stabilized by a combination of weak hydrogen bonds and aromatic stacking interactions.
π···π Stacking: The aromatic rings can engage in π···π stacking interactions, although the significant twist in the biphenyl core often leads to offset or edge-to-face arrangements rather than direct face-to-face stacking.
C-H···π Interactions: These interactions, where a C-H bond points towards the face of an aromatic ring, are also commonly observed. In the crystal structure of a related biphenyl chalcone (B49325), C-H···π interactions were found to link molecules into extended networks. researchgate.netresearchgate.net
These subtle yet crucial interactions collectively determine the final crystal architecture and influence the material's physical properties.
Unit Cell Parameters and Space Group Determination
Comparative crystallographic studies indicate that the dihedral angle for this compound is expected to be in the range of 38-55 degrees. This falls between the angles observed for the symmetrically substituted 4,4'-dimethylbiphenyl and 4,4'-dinitrobiphenyl, reflecting the competing electronic influences of its substituents. The central carbon-carbon bond length connecting the two aromatic rings is approximately 1.483 Å.
Table 1: Comparative Crystallographic Parameters of Related Biphenyl Compounds
| Compound | Dihedral Angle (degrees) | Bond Length C-C (Å) | Crystal System |
| This compound | ~38-55 | 1.483 | Various |
| 4,4'-Dinitrobiphenyl | 55.34 | 1.483 | Monoclinic |
| 4,4'-Dimethylbiphenyl | ~38 | 1.485 | Orthorhombic |
| Biphenyl (unsubstituted) | ~45 | 1.487 | Monoclinic |
| Data sourced from comparative structural analyses. |
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is an analytical technique used to identify crystalline phases and obtain information about the unit cell dimensions of a solid material. Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder, where the random orientation of the crystallites produces a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline solid.
The XRD analyses for materials involving this compound are typically performed on powder X-ray diffractometers equipped with a Cu-Kα radiation source (λ=0.15418 nm). However, a standard reference powder diffraction pattern (d-spacing and relative intensities) for pure, crystalline this compound is not available in the searched scientific literature. Such a pattern would be invaluable for routine phase identification and purity assessment of the bulk material.
Surface and Elemental Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS detects photoelectrons ejected from the top 1-10 nanometers of a sample surface upon irradiation with a soft X-ray source. The binding energy of these photoelectrons is characteristic of the element and its chemical environment.
A specific XPS analysis for this compound, detailing the precise binding energies and atomic concentrations of its constituent elements, is not present in the reviewed literature. However, a theoretical analysis of its structure allows for the prediction of the expected XPS spectra.
A survey scan would confirm the presence of Carbon (C), Nitrogen (N), and Oxygen (O), the elements composing the molecule. High-resolution spectra of the individual elemental regions would provide chemical state information:
C 1s Spectrum: The carbon spectrum would be complex, with multiple peaks corresponding to the different chemical environments of the carbon atoms. These would include C-C bonds within the aromatic rings, C-H bonds, the carbon of the methyl group (-CH₃), and the carbon atom bonded to the nitro group (C-N).
N 1s Spectrum: The nitrogen spectrum would be expected to show a primary peak at a binding energy characteristic of the nitro group (-NO₂).
O 1s Spectrum: The oxygen spectrum would exhibit a peak corresponding to the two oxygen atoms of the nitro group (O-N=O).
Computational and Theoretical Investigations of 4 Methyl 4 Nitro 1,1 Biphenyl and Analogues
Density Functional Theory (DFT) Applications in Molecular Systems
Density Functional Theory (DFT) has emerged as a principal method for investigating the properties of organic molecules. It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like substituted biphenyls. DFT calculations allow for the prediction of various molecular properties that are often in good agreement with experimental data.
The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For substituted biphenyls, the dihedral angle between the two phenyl rings is a critical structural parameter.
Computational studies on 4-Methyl-4'-nitro-1,1'-biphenyl and its analogues consistently show a non-planar, or twisted, conformation. This twisting arises from the need to balance two opposing factors: the steric hindrance between the ortho-hydrogens on the adjacent rings, which favors a more twisted structure, and the π-conjugation across the central C-C bond, which is maximized in a planar arrangement. The presence of substituents like the methyl and nitro groups further influences this delicate balance.
DFT methods, such as B3LYP combined with a basis set like 6-31G(d,p) or 6-311++G, are commonly used to calculate the optimized geometry. nih.govresearchgate.net Studies on analogous compounds, such as 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl and 3-methyl-4-nitro-1,1'-biphenyl, have demonstrated that the calculated bond lengths and angles from DFT show good correlation with experimental data obtained from single-crystal X-ray diffraction. eurjchem.comresearchgate.net For instance, in a study on 4-methoxy-4'-nitrobiphenyl, the calculated bond lengths and angles were found to be in close agreement with experimental values, validating the computational approach. nih.gov The torsional angle between the phenyl rings is a key determinant of the molecule's electronic properties.
| Parameter | 4-methoxy-4'-nitrobiphenyl nih.gov | 4-(tert-butyl)-4'-nitro-1,1'-biphenyl eurjchem.com | 3-methyl-4-nitro-1,1'-biphenyl researchgate.net |
|---|---|---|---|
| Inter-ring Dihedral Angle (C-C-C-C) | ~37° | Twisted | Twisted |
| C-N Bond Length (Å) | ~1.47 | ~1.48 | ~1.47 |
| N-O Bond Lengths (Å) | ~1.23 | ~1.22 | ~1.22 / ~1.23 |
| Inter-ring C-C Bond Length (Å) | ~1.49 | ~1.49 | ~1.49 |
The electronic properties of a molecule are governed by the arrangement of its electrons in molecular orbitals. Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). science.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. schrodinger.comnih.gov A small energy gap suggests that the molecule is more polarizable, is considered "soft," and can be easily excited, indicating higher chemical reactivity. eurjchem.comschrodinger.com Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. reddit.com
For push-pull systems like this compound, the HOMO is typically localized on the electron-rich part of the molecule (the methyl-substituted phenyl ring), while the LUMO is concentrated on the electron-deficient part (the nitro-substituted phenyl ring). nih.gov This spatial separation of the frontier orbitals is a hallmark of intramolecular charge transfer (ICT) compounds. The energy of the HOMO-LUMO gap can be correlated with the energy required for the lowest energy electronic excitation, which can be measured experimentally using UV-Vis spectroscopy. schrodinger.com DFT calculations provide a reliable means of predicting this energy gap. unl.edu For example, the calculated HOMO-LUMO gap for the related 4-(tert-butyl)-4'-nitro-1,1'-biphenyl is 3.97 eV, indicating a reactive and soft nature. eurjchem.com
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Biphenyl (B1667301) Analogues (Calculated via DFT)
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) | Source |
|---|---|---|---|---|
| 4-methoxy-4'-nitrobiphenyl | -6.23 | -2.55 | 3.68 | nih.gov |
| 4-(tert-butyl)-4'-nitro-1,1'-biphenyl | - | - | 3.97 | eurjchem.com |
| Liriodenine (alkaloid for comparison) | -6.21 | -2.31 | 3.90 | science.gov |
The substitution pattern in this compound, with an electron-donating group (EDG) and an electron-withdrawing group (EWG) at opposite ends, facilitates intramolecular charge transfer (ICT) upon electronic excitation. rsc.org This process involves the movement of electron density from the donor-substituted ring to the acceptor-substituted ring. rsc.org
Theoretical studies on analogous push-pull biphenyls, such as 4-dimethylamino-4′-nitrobiphenyl (DNBP), have shown that this ICT is an ultrafast process often coupled with structural changes, specifically the twisting of the inter-ring dihedral angle. nih.govresearchgate.netrsc.org The nitro group is a powerful electron acceptor, and its presence is key to enabling and controlling the ICT process. rsc.org Computational analysis of the charge distribution in the ground and excited states reveals a significant redistribution of electron density, confirming the charge-transfer character of the electronic transition. nih.gov This ICT is fundamental to the non-linear optical (NLO) properties observed in many such push-pull molecules. rsc.org
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer and conjugative interactions within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs, quantifying their stabilization energy E(2). A higher E(2) value indicates a more intense interaction, which translates to greater electron delocalization and molecular stability. nih.gov
In systems like this compound, NBO analysis reveals significant delocalization from the π orbitals of the phenyl rings to the π* orbitals of the other ring and the nitro group. For the analogue 4-methoxy-4'-nitrobiphenyl, the most significant interactions involve the π → π* transitions between the two rings, which contribute to the stability of the molecule. nih.gov The analysis also highlights strong hyperconjugative interactions involving the nitro group, such as the delocalization of electron density from the oxygen lone pairs (LP) to the antibonding N-O orbital, which stabilizes the group itself. These donor-acceptor interactions are fundamental to understanding the electronic communication between the different parts of the molecule. nih.gov
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species and for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas of high electron density and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov For this compound and its analogues, the MEP map clearly illustrates the push-pull nature. The most negative potential is localized around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.govrsc.org Conversely, the positive potential is often found around the hydrogen atoms of the methyl-substituted ring. The MEP analysis provides a clear, visual confirmation of the charge separation and helps in predicting the intermolecular interactions and reactivity patterns of the molecule. rsc.org
In Silico Prediction of Spectroscopic Data (IR, UV-Vis, NMR)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and characterization. cardiff.ac.uk
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using methods like Density Functional Theory (DFT). These calculations help in assigning the vibrational modes observed in experimental spectra. For instance, characteristic frequencies for the nitro group (NO₂) stretching and the C-H stretching of the methyl group and aromatic rings can be predicted. rsc.orgresearchgate.net The non-planar, twisted conformation of the biphenyl system influences the vibrational frequencies, and computational analysis can confirm this geometry.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. nih.gov For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) which typically arise from π-π* transitions within the aromatic system. nih.govresearchgate.net The presence of the electron-donating methyl group and the electron-withdrawing nitro group creates an electronic asymmetry that influences the electronic transitions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is achievable through computational methods, often with good accuracy compared to experimental data. pdx.eduswinburne.edu.au For this compound, calculations can estimate the chemical shifts of the methyl protons and the aromatic protons and carbons, taking into account the electronic effects of the substituents. rsc.orgrsc.org
Table 1: Predicted Spectroscopic Data for this compound and Analogues
| Compound | Spectroscopic Technique | Predicted/Experimental Data |
|---|---|---|
| 4-Methyl-1,1'-biphenyl | ¹H NMR (400 MHz, CDCl₃) | δH= 2.51 (s, 3H), 7.36 (t, J= 8Hz, 2H), 7.54 (t, J= 8Hz, 2H), 7.61 (t, J= 8Hz, 2H), 7.69-7.71 (d, J= 8Hz, 2H) ppm rsc.org |
| 4-Methyl-1,1'-biphenyl | ¹³C NMR (100 MHz, CDCl₃) | δ = 21.1, 126.9, 127.1, 128.9, 129.5, 136.8, 137.1, 138.4, 141.2 rsc.org |
| 4-Nitro-1,1'-biphenyl | ¹H NMR (400 MHz, CDCl₃) | δH= 7.29-7.78 (m, 5H), 7.76-7.78 (d, J= 8 Hz, 2H), 8.29-8.50 (d, J= 8Hz, 2H) ppm rsc.org |
| 4-Nitro-1,1'-biphenyl | ¹³C NMR (100 MHz, CDCl₃) | δ = 124.15, 127.43, 127.84, 128.96, 129.19, 138.80, 147.09, 147.67 rsc.org |
Global Chemical Reactivity Descriptors
Global chemical reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity. nih.gov
The ionization potential (IP) and electron affinity (EA) are fundamental properties that can be calculated using the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These calculations are crucial for understanding the electron-donating and electron-accepting capabilities of this compound. The electron-donating methyl group and the electron-withdrawing nitro group significantly influence these values.
Chemical hardness (η) and softness (S) are calculated from the HOMO-LUMO energy gap. A large HOMO-LUMO gap indicates high hardness and low reactivity, while a small gap suggests high softness and high reactivity. researchgate.neteurjchem.com For this compound, the electronic asymmetry created by the substituents affects the HOMO-LUMO gap and thus its chemical hardness and softness. Studies on similar nitro-biphenyl compounds have shown that the HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. researchgate.net
Thermodynamic Properties and Stability Calculations
Computational methods can be employed to calculate various thermodynamic properties of this compound, providing insights into its stability and behavior under different conditions. chemeo.com
Calculations can determine properties such as the enthalpy of formation, entropy, and Gibbs free energy. nist.govresearchgate.net These values are essential for understanding the compound's stability and its potential for chemical transformations. For instance, the bond dissociation energy can be calculated to predict the thermal stability of the molecule. nih.gov The rotational flexibility around the central carbon-carbon bond of the biphenyl backbone also influences the thermodynamic properties, with energy barriers affecting the conformational stability.
Table 2: Calculated Thermodynamic and Reactivity Parameters for Biphenyl Derivatives
| Compound | Parameter | Calculated Value |
|---|---|---|
| 3-methyl-4-nitro-1,1-biphenyl | HOMO-LUMO Energy Gap | 4.06 eV researchgate.net |
| 4-(tert-butyl)-4-nitro-1,1-biphenyl | HOMO-LUMO Energy Gap | 3.97 eV eurjchem.com |
| 4,4-dimethoxy-1,1-biphenyl | HOMO-LUMO Energy Gap | 4.57 eV researchgate.net |
| 4-nitrobiphenyl | Electron Affinity | Data available chemeo.com |
| 4-nitrobiphenyl | Enthalpy of Formation (Gas) | Data available nist.gov |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Phenomena
TDDFT is a powerful computational method for investigating the electronic excited states of molecules. psicode.orggaussian.com It is particularly useful for understanding the photophysical and photochemical properties of compounds like this compound. aps.orgaps.org
TDDFT calculations can predict the energies of excited states, oscillator strengths for electronic transitions, and the nature of these transitions (e.g., charge-transfer states). nih.govresearchgate.net This information is crucial for interpreting UV-Vis absorption spectra and understanding how the molecule interacts with light. For molecules with both electron-donating and electron-withdrawing groups, TDDFT can elucidate the charge-transfer character of the excited states, which is important for applications in materials science.
Molecular Dynamics Simulations and Conformational Dynamics Studies
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. uq.edu.au
Advanced Computational Methods for Solid-State Structures
The solid-state structure and intermolecular interactions of this compound and its analogues are crucial for understanding their physical properties and potential applications. Advanced computational methods provide deep insights into the crystalline architecture and the forces governing molecular assembly.
Hirshfeld Surface Analysis and Intermolecular Interactions in Crystals
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.orgnih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the pro-crystal. By mapping various properties onto this surface, such as d_norm (which combines the distances from the surface to the nearest nucleus inside and outside the surface), one can identify and analyze different types of intermolecular contacts.
For aromatic compounds like this compound, key interactions include C-H···O, C-H···π, and π-π stacking interactions. researchgate.netresearchgate.net The presence of a nitro group, an electron-withdrawing group, and a methyl group, an electron-donating group, in this compound creates a unique electronic environment that influences its crystal packing. The nitro group, in particular, is known to participate in various intermolecular interactions, including N···O interactions, which can play a significant role in molecular self-assembly. researchgate.netdntb.gov.ua
The following table summarizes the types of intermolecular interactions identified in biphenyl derivatives through Hirshfeld surface analysis:
| Compound | Identified Intermolecular Interactions |
| 3-Methyl-4-nitro-1,1'-biphenyl | C-H···O, π···π interactions researchgate.net |
| 4-(tert-Butyl)-4'-nitro-1,1'-biphenyl | C-H···O interactions eurjchem.com |
| Nitro-substituted benzenes | C-H···O, Stacking interactions rsc.org |
| 3,5-dimethylphenyl derivative | π–π stacking, S=O⋯N interaction researchgate.net |
Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins, allowing for the characterization of chemical bonds and intermolecular interactions. amercrystalassn.orgwiley-vch.de QTAIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which signify the presence of an interaction between two atoms. muni.czresearchgate.net The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction.
Reduced Density Gradient (RDG) analysis is a complementary method used to visualize and characterize non-covalent interactions (NCIs). researchgate.netscielo.org.mx It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). This allows for the identification of attractive (hydrogen bonds, van der Waals) and repulsive (steric clashes) interactions in real space. researchgate.netmdpi.com
In the context of this compound and its analogues, QTAIM and RDG analyses can elucidate the nature of the intermolecular forces identified by Hirshfeld surface analysis. For example, a study on 3-methyl-4-nitro-1,1'-biphenyl utilized QTAIM and RDG to describe the nature of various intermolecular interactions. sci-hub.se The presence of weak van der Waals forces, typical for closed-shell interactions, can be confirmed and visualized using these techniques. mdpi.com
A QTAIM analysis of substituted biphenyls has shown that local properties derived from this theory can be quantitatively related to experimental measures like Hammett constants, providing a deeper understanding of substituent effects on the electronic structure. nih.gov For instance, the analysis can quantify the effects of the methyl and nitro groups on the C-C bond connecting the two phenyl rings in this compound. nih.gov
The table below presents a summary of the parameters obtained from QTAIM analysis for different types of interactions.
| Interaction Type | Typical Electron Density (ρ) at BCP (a.u.) | Typical Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
| Covalent | > 0.200 | < 0 | Shared interaction |
| Hydrogen Bond | 0.002 - 0.040 | > 0 | Closed-shell interaction |
| Van der Waals | < 0.010 | > 0 | Closed-shell interaction |
Molecular Modeling for Ligand-Receptor Interactions (Applicable to Biphenyl-containing Drugs)
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs targeting a wide range of receptors. bohrium.com Molecular modeling techniques, including docking and molecular dynamics simulations, are indispensable for understanding how these biphenyl-containing ligands interact with their biological targets. researchgate.netresearchgate.net
Molecular docking studies predict the preferred binding orientation of a ligand within a receptor's active site and estimate the binding affinity. researchgate.net This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. For example, in the development of NMDA receptor negative allosteric modulators, docking studies of biphenyl-containing compounds have been used to identify key interactions with the receptor, similar to those of known ligands like ifenprodil. nih.govresearchgate.net
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, revealing how the system behaves over time. researchgate.net This can help to assess the stability of the binding pose predicted by docking and to identify important conformational changes in both the ligand and the receptor upon binding. nih.gov
The biphenyl moiety often participates in crucial π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine, tryptophan) in the binding pocket of proteins. nih.gov For instance, in the design of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the biphenyl group was found to enhance π-π interactions within a hydrophobic cavity, stabilizing the "U" conformation of the ligand-enzyme complex. nih.gov
The following table summarizes examples of biphenyl-containing drugs and their target receptors, highlighting the role of molecular modeling in their development.
| Drug/Compound Class | Target Receptor/Enzyme | Role of Molecular Modeling | Key Interactions |
| Biphenyl-based NMDA NAMs | NMDA Receptor | Guided activity optimization, predicted binding mode nih.govresearchgate.net | Interactions with GluN1/GluN2B interface nih.gov |
| Biphenyl-substituted Diarylpyrimidines | HIV-1 Reverse Transcriptase | Rational design, explained enhanced potency nih.gov | π-π stacking with Y181, Y188, W229, F227 nih.gov |
| Biphenyl Acetic Acid Derivatives | Cyclooxygenase-2 (COX-2) | 3D-QSAR, docking, and MD simulations researchgate.net | Hydrogen bonding, π···π, and CH···π interactions researchgate.net |
| Flurbiprofen Analogues | Not specified | Docking to study binding mode researchgate.net | Not specified |
Research into Advanced Applications and Functional Material Development
Applications in Organic Synthesis as Key Intermediates
4-Methyl-4'-nitro-1,1'-biphenyl serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules. Its biphenyl (B1667301) framework is particularly advantageous for creating compounds with enhanced electronic properties and specific reactivity. The presence of the nitro group, for instance, allows for its reduction to an amino group, opening pathways to a variety of derivatives. This transformation is a critical step in the synthesis of molecules with diverse applications, including potential antimicrobial agents.
The biphenyl structure itself can undergo electrophilic substitution reactions, such as halogenation and sulfonation, further expanding the range of accessible derivatives. The compound's utility as a heterocoupling product has been demonstrated in catalytic studies, showcasing its role in constructing larger, functional molecular systems. The ability to selectively modify the methyl and nitro groups, as well as the biphenyl rings, makes it a versatile building block for a wide array of organic compounds.
Design and Engineering of Nonlinear Optical (NLO) Materials
The quest for advanced nonlinear optical (NLO) materials has driven research into organic molecules with significant second-order and third-order optical nonlinearities. "Push-pull" systems, which consist of an electron-donating group and an electron-accepting group connected by a π-conjugated system, are a cornerstone of this research. This compound embodies this design, with the methyl group acting as the electron donor and the nitro group as the strong electron acceptor, linked by the π-bridge of the biphenyl core.
The NLO response of a molecule is intrinsically linked to its molecular structure. In push-pull biphenyl derivatives, the nature and position of the substituents play a critical role in determining the magnitude of the NLO effect. nih.gov The strong electron-withdrawing capability of the nitro group, coupled with the electron-donating nature of the methyl group in this compound, creates a significant dipole moment and enhances the molecular hyperpolarizability, a key factor for NLO activity.
The torsional angle between the two phenyl rings of the biphenyl core is another crucial structural parameter. While a planar conformation would maximize π-conjugation, steric hindrance between the rings often leads to a twisted structure. This twist can influence the extent of electronic communication between the donor and acceptor groups, thereby affecting the NLO properties. The non-planar conformation is a characteristic feature of substituted biphenyl systems. Computational studies have indeed shown that this compound adopts a twisted conformation. The balance between electronic stabilization from conjugation and steric repulsion governs this conformational preference.
The following table summarizes the key structural features of this compound that influence its potential NLO activity:
| Structural Feature | Influence on NLO Properties |
| Electron-Donating Group (Methyl) | Increases electron density on one phenyl ring, contributing to the "push" part of the push-pull system. |
| Electron-Withdrawing Group (Nitro) | Creates a strong dipole moment and facilitates intramolecular charge transfer, crucial for second-order NLO effects. nih.gov |
| Biphenyl π-Bridge | Provides a conjugated pathway for electron delocalization between the donor and acceptor groups. |
| Torsional Angle | Affects the degree of π-conjugation and, consequently, the efficiency of intramolecular charge transfer. |
The fundamental process underpinning the NLO response in push-pull molecules is intramolecular charge transfer (ICT). researchgate.netacs.org Upon photoexcitation, an electron is transferred from the electron-rich part of the molecule (donor) to the electron-deficient part (acceptor). researchgate.net In the case of this compound, this involves the movement of electron density from the methyl-substituted phenyl ring to the nitro-substituted phenyl ring.
In some push-pull systems, a phenomenon known as twisted intramolecular charge transfer (TICT) can occur. researchgate.net Following initial excitation to a locally excited (LE) state, the molecule can undergo a conformational change, typically a rotation around the single bond connecting the donor and acceptor moieties, to reach a lower-energy TICT state. This state is characterized by a more significant charge separation and a twisted geometry. The solvent environment can play a significant role in the dynamics of ICT and the potential formation of TICT states. researchgate.net
Development of Liquid Crystalline Materials based on Biphenyl Cores
Biphenyl-based structures are a cornerstone in the design of liquid crystalline materials due to their rigid, rod-like shape, which promotes the formation of ordered mesophases. tcichemicals.commdpi.com The 4,4'-disubstituted biphenyl core, as seen in the foundational liquid crystal 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), is a common motif. tcichemicals.com
While there is extensive research on cyanobiphenyls and other biphenyl-based liquid crystals, the specific liquid crystalline properties of this compound are not as widely documented in readily available literature. However, the principles governing other biphenyl systems can be extrapolated. The presence of the methyl and nitro terminal groups will significantly influence the intermolecular interactions and packing behavior compared to more traditional alkyl or cyano-substituted biphenyls. The synthesis of homologous series with varying alkyl chain lengths attached to the biphenyl core is a common strategy to tune the mesophase behavior. researchgate.net
Polymeric and Functionalized Materials
The incorporation of rigid mesogenic units like biphenyls into polymer backbones or as side chains can lead to the formation of liquid crystal polymers (LCPs). mdpi.com These materials combine the properties of polymers, such as processability and mechanical strength, with the unique optical and electronic properties of liquid crystals.
Side-chain liquid crystal polymers (SCLCPs) often utilize a flexible polymer backbone, such as polyacrylate or polymethacrylate, with mesogenic units like substituted biphenyls attached as pendants. mdpi.com The properties of these SCLCPs, including their mesophase behavior, are influenced by the structure of the mesogen, the length of the spacer connecting it to the backbone, and the nature of the polymer itself. mdpi.com While specific examples of polymers derived directly from this compound are not extensively detailed, its structure represents a potential mesogenic unit that could be incorporated into such polymeric systems to create novel functional materials.
Use as Monomers for Conducting Polymers
While this compound is not directly used as a monomer in its native form, it serves as a valuable precursor for synthesizing monomers for conducting polymers. The core concept relies on the chemical modification of the nitro group.
The nitro group can be chemically reduced to an amino group (-NH2) to form 4-amino-4'-methyl-1,1'-biphenyl. This resulting aromatic diamine is analogous to other biphenyl-based diamines that are well-established monomers in the synthesis of high-performance polymers like polyamides and polyimides. researchgate.netresearchgate.nettandfonline.com For instance, polyimides are often prepared via a two-stage process involving the polyaddition of a diamine and a dianhydride to form a poly(amic acid), which is then thermally cyclized. researchgate.netresearchgate.net
The polymerization of an amino-functionalized derivative of this compound would incorporate the rigid and thermally stable biphenyl unit into the polymer backbone. Such polymers are known for their excellent thermal stability and mechanical properties. tandfonline.com The presence of the methyl group can enhance solubility and modify the packing of polymer chains, influencing the material's bulk properties.
Table 1: Potential Polymer Properties Derived from 4-Amino-4'-methyl-1,1'-biphenyl Monomer
| Property | Anticipated Characteristic | Rationale |
|---|---|---|
| Thermal Stability | High | Incorporation of the rigid biphenyl unit into the polymer backbone. tandfonline.com |
| Mechanical Strength | Excellent | Aromatic polyamides and polyimides are known for their toughness. tandfonline.com |
| Solubility | Potentially Improved | The methyl group can disrupt chain packing, improving solubility in organic solvents compared to unsubstituted analogs. tandfonline.com |
| Processability | Moderate | While rigid, the modified structure may offer better processability than fully aromatic, unsubstituted polymers. tandfonline.com |
Design of Functionalized Polymers
This compound is a key building block for the design of functionalized polymers where specific electronic and physical properties are required. The biphenyl structure itself is advantageous for creating materials with enhanced electronic properties and reactivity.
The true value of this compound lies in its role as a precursor to tailored monomers. The nitro and methyl groups are chemical handles that can be further modified to introduce a wide range of functionalities. As discussed previously, reduction of the nitro group to an amine is a primary route to creating monomers for polyamides and polyimides. researchgate.netresearchgate.net The resulting polymer is thus "functionalized" with the methyl-biphenyl group, which imparts specific properties like thermal stability and defined rigidity.
Furthermore, the inherent properties of substituted biphenyls make them suitable for applications in liquid crystals. mdpi.comresearchgate.net Biphenyl-containing molecules are known to form mesophases, and by incorporating this unit into a polymer backbone, liquid crystalline polymers (LCPs) can be designed. These materials combine the properties of polymers with the anisotropic characteristics of liquid crystals, finding use in displays and advanced optics. The specific substituents, like the methyl and nitro groups, would influence the transition temperatures and the type of liquid crystal phase formed. researchgate.net
Applications in Optoelectronics and Photoluminescence
The unique electronic structure of this compound makes it a compound of interest for optoelectronics, particularly in the field of nonlinear optics (NLO). nih.govresearchgate.net NLO materials are crucial for technologies like optical switching and frequency conversion. rsc.orgrochester.edu
A key requirement for second-order NLO activity is a molecule with a large first-order hyperpolarizability (β), which arises from a non-centrosymmetric charge distribution. rsc.org this compound exemplifies the "push-pull" molecular design strategy to achieve this. The methyl group (-CH3) is an electron-donating group (the "push"), while the nitro group (-NO2) is a strong electron-withdrawing group (the "pull"). This arrangement, connected by the conjugated π-system of the biphenyl rings, facilitates intramolecular charge transfer (ICT) upon excitation by a light source, leading to a significant NLO response. nih.gov
While direct measurements on this specific compound are not widely reported, studies on analogous push-pull systems confirm the validity of this approach. For example, other nitro-aromatic species are known to be of interest for their NLO properties. researchgate.net A chalcone (B49325) derivative incorporating a 4'-methyl-biphenyl unit has been studied in the context of NLO materials. researchgate.net Furthermore, polymer films containing similar p-nitroaniline-type units have been shown to exhibit second-harmonic generation (SHG), a key NLO effect. researchgate.net The efficiency of these materials relies on the alignment of the molecular dipoles in a non-centrosymmetric fashion within a host matrix or crystal lattice. rsc.org
Table 2: Nonlinear Optical (NLO) Properties of Representative Push-Pull Systems
| Compound Type | Key Structural Features | Observed NLO Property | Reference |
|---|---|---|---|
| Nitro-aromatic-N-oxide Species | Nitro-aromatic group, N-oxide | Second-Harmonic Generation (SHG) | researchgate.net |
| Stilbene Derivative | Donor-π-Acceptor (D-π-A) structure | High SHG efficiency (32x urea) | rsc.org |
| Schiff Bases | Imino group linking donor/acceptor rings | High hyperpolarizability (β) | researchgate.net |
| DTS(FBTTh2)2-based Derivatives | Biphenyl rings, end-capped nitro groups | Tunable energy gaps and NLO response | nih.gov |
Role in Chiral Ligand Design
The biphenyl unit is a privileged scaffold in the field of asymmetric catalysis, forming the basis for many highly effective chiral ligands. acs.orgnih.govchemrxiv.org These ligands function by creating a chiral environment around a metal center, which then directs a chemical reaction to favor the formation of one enantiomer of the product over the other.
The chirality in substituted biphenyls typically arises from a phenomenon called atropisomerism. youtube.com This occurs when rotation around the single bond connecting the two phenyl rings is sterically hindered, usually by the presence of bulky substituents in the ortho-positions (the positions adjacent to the connecting bond). quora.com If the substitution pattern on each ring is asymmetric, the molecule cannot be superimposed on its mirror image, and two stable, separable enantiomers exist. youtube.comquora.com
While this compound is itself achiral due to the lack of ortho-substituents and free rotation around the biphenyl bond, it represents a fundamental building block for synthesizing such ligands. Synthetic routes can be designed to introduce the necessary bulky groups at the 2, 2', 6, and 6' positions of the biphenyl core. acs.orgnih.gov The existing methyl and nitro groups can also be chemically transformed into other functional groups that are capable of coordinating to metal centers. The development of diverse, adjustable axially chiral biphenyl ligands is an active area of research, where modifying substituents at various positions on the biphenyl core allows for the fine-tuning of the catalyst's reactivity and enantioselectivity for specific reactions. nih.govchemrxiv.org
Environmental Research and Degradation Studies of Nitroaromatic Biphenyls
Biodegradation Pathways and Mechanisms
The introduction of a nitro group onto an aromatic biphenyl (B1667301) structure, as seen in 4-Methyl-4'-nitro-1,1'-biphenyl, significantly influences its susceptibility to microbial attack. The electron-withdrawing nature of the nitro group, combined with the inherent stability of the biphenyl rings, generally renders these compounds resistant to oxidative degradation. nih.gov However, microorganisms in contaminated environments have demonstrated the ability to evolve novel pathways to utilize such compounds as sources of carbon, nitrogen, and energy. nih.gov
Microbial Degradation of Nitroaromatic Compounds
While specific studies on the microbial degradation of this compound are limited, research on analogous compounds provides insight into potential pathways. For instance, soil bacteria have been shown to degrade a variety of nitroaromatic compounds. nih.gov A notable example is the bacterium Pseudomonas cruciviae, which has been observed to grow on several biphenyl-related compounds. oup.comtandfonline.com This strain is capable of converting mono-substituted nitrobiphenyls, such as o-nitrobiphenyl and m-nitrobiphenyl, into their corresponding nitrobenzoic acids. oup.comtandfonline.comtandfonline.com This suggests a plausible initial step in the degradation of this compound, where the methyl-substituted ring is oxidized to a carboxylic acid, forming 4'-nitro-[1,1'-biphenyl]-4-carboxylic acid.
The reduction of the nitro group is another crucial metabolic strategy. acs.org Gut microbiota, for example, can reduce the nitro group of various nitroaromatic compounds to the corresponding amines. acs.org This process can either lead to detoxification or, in some cases, the formation of more toxic intermediates. acs.org For this compound, this would result in the formation of 4'-amino-4-methyl-1,1'-biphenyl.
The degradation of nitroaromatic compounds is often initiated by either an oxidative or a reductive attack. Oxidative pathways typically involve the action of dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. Reductive pathways, on the other hand, target the nitro group, reducing it to nitroso, hydroxylamino, and ultimately amino groups.
Enzymatic Biotransformations (e.g., Monooxygenases)
For example, the degradation of 3-methyl-4-nitrophenol (B363926) by Burkholderia sp. strain SJ98 is initiated by a PNP 4-monooxygenase (PnpA). frontiersin.org This enzyme catalyzes the monooxygenation of 3-methyl-4-nitrophenol to methyl-1,4-benzoquinone. frontiersin.org The purified PnpA enzyme exhibited a specific activity of 3.36 U/mg for 3-methyl-4-nitrophenol. frontiersin.org It is plausible that a similar monooxygenase could act on the nitro-substituted ring of this compound, potentially leading to the removal of the nitro group as nitrite (B80452) and the formation of a hydroxylated biphenyl derivative.
Another relevant example is the two-component p-nitrophenol monooxygenase from Rhodococcus sp., which initiates the degradation of p-nitrophenol. nih.gov This enzyme system demonstrates the principle of an initial oxidative attack on a nitroaromatic compound. The involvement of monooxygenases in the degradation of 2,4,6-trinitrotoluene (B92697) (TNT) has also been suggested, where these enzymes could play a critical role in the detoxification process. nih.gov
The table below summarizes the activity of a monooxygenase from Burkholderia sp. strain SJ98 on a related nitroaromatic compound.
| Enzyme | Substrate | Product(s) | Specific Activity (U/mg) | Reference |
| PNP 4-monooxygenase (PnpA) | 3-methyl-4-nitrophenol | Methyl-1,4-benzoquinone, Methylhydroquinone | 3.36 | frontiersin.org |
Protein Engineering for Enhanced Nitroaromatic Degradation
Protein engineering holds promise for improving the efficiency and substrate range of enzymes involved in the degradation of recalcitrant pollutants. By modifying the amino acid sequence of key enzymes, it is possible to enhance their catalytic activity, stability, and specificity towards target compounds like this compound.
While specific examples of protein engineering for the degradation of this compound are not documented, research on related enzymes demonstrates the potential of this approach. For instance, biphenyl dioxygenase, a key enzyme in the degradation of polychlorinated biphenyls (PCBs), has been a target for protein engineering to expand its substrate range towards more recalcitrant PCB congeners.
The principles of protein engineering, such as directed evolution and site-directed mutagenesis, could be applied to monooxygenases or nitroreductases that show initial activity towards this compound. The goal would be to create biocatalysts with enhanced degradation capabilities for use in bioremediation applications.
Photodegradation Processes and Environmental Fate
In addition to microbial degradation, abiotic processes such as photodegradation can contribute to the transformation of nitroaromatic compounds in the environment. Photodegradation involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun.
Photo-oxidation and Photodecomposition Pathways
The photodegradation of nitroaromatic compounds often involves photo-oxidation, where the compound is transformed in the presence of light and an oxidizing agent, such as hydroxyl radicals. While specific studies on the photodegradation of this compound are lacking, research on similar compounds like 4-nitrophenol (B140041) provides valuable insights.
The photocatalytic degradation of 4-nitrophenol has been demonstrated using catalysts such as titanium dioxide (TiO2). nih.govfrontiersin.orgnih.gov Under simulated sunlight, C,N-TiO2 was able to degrade 87% of 4-nitrophenol in 420 minutes. nih.gov The degradation process often proceeds through the formation of various intermediates. In the case of 4-nitrophenol, intermediate products can sometimes be more toxic than the parent compound, highlighting the importance of complete mineralization. frontiersin.orgnih.gov
The proposed mechanisms for the photodegradation of nitroaromatic compounds often involve the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O2•−), which then attack the aromatic ring, leading to its cleavage and eventual mineralization to CO2, water, and inorganic ions. For this compound, photodegradation could potentially lead to the hydroxylation of the aromatic rings, cleavage of the biphenyl bond, and transformation of the nitro group.
The table below shows the photocatalytic degradation efficiency for a related nitroaromatic compound.
| Compound | Photocatalyst | Light Source | Degradation Efficiency | Time (min) | Reference |
| 4-Nitrophenol | C,N-TiO2 | Simulated Sunlight | 87% | 420 | nih.gov |
| 4-Nitrophenol | A-TiO2 | Simulated Sunlight | 65% | 420 | nih.gov |
| 4-Nitrophenol | B-doped TiO2 | Not specified | 90% | Not specified | nih.gov |
| 4-Nitrophenol | Undoped TiO2 | Not specified | 79% | Not specified | nih.gov |
Recalcitrance and Environmental Persistence of Nitroaromatic Structures
Nitroaromatic compounds are generally considered to be recalcitrant, meaning they resist degradation and can persist in the environment for long periods. nih.govnih.govresearchgate.net This persistence is largely due to the chemical stability conferred by the aromatic system and the electron-withdrawing nature of the nitro group, which makes the molecule less susceptible to electrophilic attack by oxygenases. nih.gov
The biphenyl structure itself, as seen in polychlorinated biphenyls (PCBs), contributes to environmental persistence. openaccessgovernment.orgfrontiersin.orgmdpi.com PCBs are known for their high chemical stability, resistance to degradation, and tendency to bioaccumulate. frontiersin.orgmdpi.com The combination of the biphenyl backbone and a nitro group in this compound likely results in a compound with significant environmental persistence.
The persistence of such compounds raises concerns due to their potential for long-range transport and accumulation in various environmental matrices, including soil, sediment, and biota. While microorganisms have evolved pathways to degrade some nitroaromatic compounds, the rates of degradation can be slow, leading to their continued presence in the environment. nih.gov
Assessment of Environmental Impact from Synthetic Processes (e.g., toxicity of reaction components)
The industrial synthesis of specialty chemicals like this compound necessitates a thorough evaluation of the environmental impact of the entire manufacturing process. This assessment extends beyond the final product to encompass the reactants, solvents, catalysts, and byproducts generated. The primary synthetic routes to this compound are the nitration of 4-methylbiphenyl (B165694) and the Suzuki-Miyaura cross-coupling reaction. Each pathway presents a unique profile of environmental and toxicological considerations.
Nitration of 4-Methylbiphenyl
This classical electrophilic aromatic substitution route involves the direct nitration of 4-methylbiphenyl. While seemingly straightforward, the reagents and conditions employed pose significant environmental challenges.
Reaction Components and their Environmental Profile:
Substrate (4-Methylbiphenyl): The starting material, 4-methylbiphenyl, exhibits moderate acute oral toxicity. thermofisher.comfishersci.com Safety data sheets indicate an LD50 (rat, oral) of 2570 mg/kg and state that it is not classified as hazardous to the environment. thermofisher.comfishersci.comnih.govthegoodscentscompany.com
Nitrating Agents: The traditional method for nitration utilizes a mixture of concentrated nitric acid and sulfuric acid. researchgate.netrsc.org This combination is effective but environmentally problematic. It generates hazardous and corrosive acidic vapors, including nitrogen oxides (NOx), which contribute to air pollution and acid rain. rsc.orgunacademy.com Furthermore, the process yields large volumes of spent acid, creating a significant waste disposal and water pollution problem. researchgate.netunacademy.com The potential for forming volatile organic compounds (VOCs) during the reaction also poses risks to both environmental and human health. unacademy.com Research into greener nitration methods is ongoing, exploring the use of solid acid catalysts or inorganic nitrates on solid supports like silica (B1680970) gel to minimize the use of corrosive liquid acids and simplify catalyst recycling. researchgate.netrsc.org
The following table summarizes the toxicity data for the primary reactant in this synthetic route.
| Compound Name | CAS Number | Formula | Acute Toxicity (Oral LD50, Rat) | Environmental Hazard Classification |
| 4-Methylbiphenyl | 644-08-6 | C₁₃H₁₂ | 2570 mg/kg | Not classified as hazardous |
Data sourced from available safety data sheets. thermofisher.comfishersci.com
Suzuki-Miyaura Cross-Coupling
An alternative and highly versatile method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This would typically involve reacting a nitro-substituted aryl halide with a methyl-substituted arylboronic acid (or the reverse combination). While often favored for its mild conditions and high functional group tolerance, its components are not without environmental drawbacks. fishersci.co.uk
Reaction Components and their Environmental Profile:
Organoboron Reagents (Boronic Acids): Boronic acids are generally considered to be of low toxicity and are often termed "green" compounds because they degrade into boric acid in the environment. nih.govsigmaaldrich.com However, some studies have raised concerns that certain boronic acid derivatives may pose a potential genotoxic hazard, challenging the universal assumption of their benign nature. researchgate.net
Solvents: The choice of solvent is crucial. Traditional solvents such as DMF, NMP, and 1,4-dioxane (B91453) are effective but are now considered undesirable due to their toxicity and environmental persistence. acsgcipr.org A significant push towards "greener" solvents has led to the evaluation of alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water. acs.orgnih.gov The Suzuki reaction is notably tolerant of a wide range of solvents, and its performance is often more dependent on other parameters like temperature and the choice of base. nih.gov However, the purity of the solvent is critical, as trace impurities can poison the palladium catalyst, leading to failed or incomplete reactions and process inefficiency. heia-fr.chresearchgate.net
Bases: The reaction requires a base to activate the boronic acid. Simple inorganic bases such as potassium carbonate or sodium phosphate (B84403) are generally preferred over organic amines from an environmental standpoint. acsgcipr.org However, the discharge of large quantities of phosphate into wastewater can contribute to eutrophication. acsgcipr.org
The table below provides a general overview of the environmental considerations for the components of the Suzuki-Miyaura coupling process.
| Component Class | Examples | Key Environmental/Toxicity Concerns |
| Boronic Acids | 4-Tolylboronic acid, 4-Nitrophenylboronic acid | Generally low toxicity, but some derivatives may have genotoxic potential. nih.govresearchgate.net |
| Catalysts | Palladium(II) acetate, Pd(PPh₃)₄ | High carbon footprint of palladium mining; potential for metal contamination in waste streams. acsgcipr.org |
| Ligands | Triphenylphosphine (PPh₃) | Can be persistent and bioaccumulative; should not be discharged into aqueous waste. acsgcipr.org |
| Solvents | Toluene, THF, DMF, 2-MeTHF, Water | Toxicity, volatility, and persistence of organic solvents; catalyst poisoning by impurities. acsgcipr.orgheia-fr.ch |
| Bases | K₂CO₃, K₃PO₄ | High salt content in wastewater; phosphates can cause eutrophication. acsgcipr.org |
Conclusion and Outlook
Summary of Key Research Advancements on 4-Methyl-4'-nitro-1,1'-biphenyl and Related Systems
Research on this compound and related substituted biphenyls has led to significant progress in synthetic methodologies and understanding of their structure-property relationships.
A primary area of advancement is in the synthesis of asymmetrically substituted biphenyls. The palladium-catalyzed Suzuki-Miyaura coupling has become a cornerstone for efficiently creating the biaryl bond. gre.ac.ukwwjmrd.com This method involves the reaction of an aryl boronic acid with an aryl halide and has been successfully applied to produce a wide array of biphenyl (B1667301) derivatives. gre.ac.uk For instance, the coupling of 4-methylphenylboronic acid with a suitable nitro-substituted aryl halide provides a direct route to this compound. gre.ac.uk Research has focused on optimizing these coupling reactions by exploring various catalysts, ligands, and reaction conditions to improve yields and functional group tolerance. wwjmrd.comnih.gov Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions like the Negishi, Stille, and Ullmann reactions have also been instrumental in the synthesis of biphenyl scaffolds. acs.orgrsc.org
The reduction of the nitro group in this compound to an amino group is another well-established and crucial transformation. This reaction, typically carried out using reducing agents like hydrogen gas with a palladium on carbon catalyst, yields 4-amino-4'-methyl-1,1'-biphenyl, a versatile intermediate for the synthesis of dyes, pharmaceuticals, and other functional materials. nih.gov The resulting amino-biphenyl derivatives are valuable in creating Schiff bases and have applications in organometallic complexes and ferromagnetic materials. nih.gov
Table 1: Key Research Advancements for this compound and Related Systems
| Research Area | Advancement | Significance | Key References |
|---|---|---|---|
| Synthesis | Optimization of Suzuki-Miyaura and other cross-coupling reactions for asymmetric biphenyl synthesis. | Provides efficient and versatile routes to a wide range of substituted biphenyls with high yields and functional group tolerance. | gre.ac.ukwwjmrd.comnih.gov |
| Functionalization | Efficient reduction of the nitro group to an amino group. | Creates versatile intermediates for dyes, pharmaceuticals, and materials science applications. | nih.gov |
| Structural Analysis | Use of Density Functional Theory (DFT) to understand molecular geometry and conformation. | Enables the prediction and design of biphenyl derivatives with tailored electronic and physical properties. |
Emerging Trends and Interdisciplinary Research Opportunities in Biphenyl Chemistry
The field of biphenyl chemistry is witnessing a surge of interdisciplinary research, with applications extending into materials science, medicinal chemistry, and catalysis.
In materials science , substituted biphenyls are foundational components for liquid crystals, organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.orgresearchgate.net The rigid and tunable nature of the biphenyl scaffold allows for the design of molecules with specific mesomorphic properties, making them ideal for liquid crystal displays (LCDs). mdpi.commdpi.com The discovery of cyanobiphenyls revolutionized the LCD industry, and research continues to explore new biphenyl derivatives with enhanced properties. mdpi.com Furthermore, fluorinated biphenyls are gaining attention for their use in developing OLEDs, organic semiconductors, and polymers of intrinsic microporosity due to their chemical stability and unique electronic characteristics. nih.gov
Medicinal chemistry represents another significant frontier for biphenyl-based compounds. The biphenyl motif is considered a "privileged scaffold" as it is present in numerous biologically active compounds and marketed drugs. gre.ac.ukrsc.org These compounds exhibit a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties. rsc.org A notable recent development is the design of biphenyl pyridine (B92270) derivatives as potent inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. acs.org The ability to readily synthesize diverse libraries of substituted biphenyls through methods like the Suzuki-Miyaura coupling facilitates the exploration of structure-activity relationships and the discovery of new drug candidates. gre.ac.uk
The development of novel catalytic systems is also an emerging trend. Research is focused on creating more efficient, selective, and sustainable methods for biphenyl synthesis and functionalization. This includes the development of new phosphine (B1218219) ligands for palladium-catalyzed reactions and the use of mechanochemistry, such as ball milling, to conduct reactions under solvent-free conditions. nih.govacs.org Furthermore, the unique electronic and steric properties of biphenyl-based ligands themselves are being exploited in catalysis. nih.gov
Future Challenges in Synthesis, Characterization, and Application of Substituted Biphenyls
Despite the significant progress, several challenges remain in the field of substituted biphenyls, presenting exciting opportunities for future research.
In synthesis , a primary challenge is the development of more sustainable and atom-economical methods. While cross-coupling reactions are powerful, they often rely on expensive and sometimes toxic transition metal catalysts and require pre-functionalized starting materials. wwjmrd.comacs.org A major goal is the development of methods for the direct C-H functionalization of biphenyls, which would avoid the need for pre-installed activating groups and reduce waste. researchgate.net Achieving high regioselectivity in the functionalization of unsymmetrically substituted biphenyls is another persistent challenge. researchgate.netnih.gov
Regarding characterization , the increasing complexity of synthesized biphenyl structures, especially in the context of polymers and supramolecular assemblies, demands more advanced analytical techniques. While standard techniques like NMR and mass spectrometry are indispensable, a deeper understanding of the structure and dynamics of these systems in various environments will require the increased use of advanced spectroscopic methods and sophisticated computational modeling. rsc.org
In terms of applications , the full potential of substituted biphenyls is yet to be realized. In materials science, the challenge lies in designing and synthesizing materials with precisely controlled properties for next-generation electronic and photonic devices. researchgate.netucsb.edu In medicinal chemistry, the focus will be on developing more potent and selective drug candidates with improved pharmacokinetic profiles. hilarispublisher.comresearchgate.net This will necessitate a closer integration of computational design, synthetic chemistry, and biological evaluation. The exploration of biphenyls in new interdisciplinary areas, such as sensors and smart materials, also holds considerable promise. researchgate.net
Q & A
Q. What are the most reliable synthesis routes for 4-methyl-4'-nitro-1,1'-biphenyl, and how do reaction conditions influence yield?
- Methodological Answer : Palladium-catalyzed cross-coupling reactions are widely used. For example, Suzuki-Miyaura coupling between 3-bromo-4'-nitro-1,1'-biphenyl and methyl-substituted boronic acids can yield the target compound with regioselectivity. A reported protocol achieved 85% yield using Pd catalysts, K₃PO₄ as a base, and toluene as solvent . Alternatively, coupling 4-methylphenylboronic acid with nitro-substituted aryl halides in the presence of K₃PO₄ and Pd catalysts (1 mol%) under anhydrous conditions gave 53% yield . Key factors include catalyst loading, solvent choice, and base strength.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : The methyl group (CH₃) typically resonates at δ ~2.4 ppm (singlet). Aromatic protons show splitting patterns dependent on substituent positions. For example, nitro groups deshield adjacent protons, shifting signals downfield (e.g., δ 8.3–7.4 ppm) .
- IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch). Methyl C-H stretches appear near 2900 cm⁻¹ .
Q. What is the electronic influence of the methyl and nitro groups on reactivity?
- Methodological Answer : The methyl group (electron-donating, +I effect) activates the biphenyl ring for electrophilic substitution at the ortho and para positions. The nitro group (electron-withdrawing, -I/-M effects) deactivates its attached ring, directing electrophiles to the meta position. This duality enables regioselective functionalization, e.g., C-H arylation at the methyl-activated ring .
Advanced Research Questions
Q. How can regioselective C-H functionalization be achieved in this compound?
- Methodological Answer : Directed C-H activation using Pd catalysts is effective. For example, the methyl group’s +I effect facilitates ortho-arylation. A study demonstrated Pd(OAc)₂-mediated coupling of this compound with pyrrole derivatives, achieving 85% yield at the methyl-adjacent position . Computational modeling (DFT) can predict regioselectivity by analyzing transition-state energies .
Q. What computational tools (e.g., DFT) are suitable for studying the electronic structure of this compound?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets reliably predicts molecular geometry, frontier orbitals, and substituent effects. For example, studies on analogous nitro-biphenyls revealed charge distribution differences between methyl and nitro groups, aligning with experimental reactivity . Software like Gaussian or ORCA is recommended for such analyses.
Q. How can derivatives of this compound be designed for organometallic or pharmaceutical applications?
- Methodological Answer :
- Organometallic Derivatives : Introduce transition metals (e.g., Hg, Te) via cross-coupling. For instance, mercury(II) chloride can bind to the amino-substituted biphenyl, forming stable organomercury complexes .
- Pharmaceutical Probes : Replace the nitro group with bioisosteres (e.g., sulfonamides) to enhance solubility and target affinity. Sulfonamide derivatives of biphenyls show antibacterial activity and can be synthesized via sulfonation .
Methodological Challenges & Data Analysis
Q. How should researchers address discrepancies in reported synthesis yields?
- Critical Analysis : Variances in yields (e.g., 53% vs. 85%) arise from differences in catalyst systems, solvent polarity, and reaction time. For reproducibility, optimize parameters like Pd catalyst type (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent (toluene vs. DMF). Kinetic studies (e.g., time-yield profiling) can identify rate-limiting steps .
Safety & Environmental Considerations
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Toxicity : Analogous nitro-biphenyls (e.g., 3-methyl-4'-nitro-1,1'-biphenyl) may exhibit mutagenic potential. Use fume hoods and PPE (gloves, lab coats) .
- Environmental Impact : Assess biodegradability via OECD 301 tests. Nitro groups can persist in ecosystems; consider catalytic reduction to less toxic amines as a remediation strategy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
